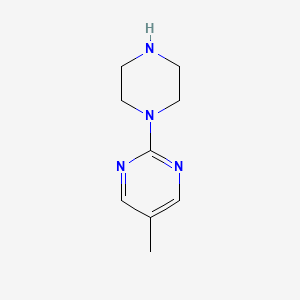

5-Methyl-2-(piperazin-1-yl)pyrimidine

Description

Properties

CAS No. |

262847-57-4 |

|---|---|

Molecular Formula |

C9H14N4 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

5-methyl-2-piperazin-1-ylpyrimidine |

InChI |

InChI=1S/C9H14N4/c1-8-6-11-9(12-7-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |

InChI Key |

ZXPTZVHHGCYNHT-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(N=C1)N2CCNCC2 |

Canonical SMILES |

CC1=CN=C(N=C1)N2CCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives

Example Compounds :

- 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2)

- (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3)

Key Differences :

- Structure : Fused pyrazole-pyrimidine rings vs. a single pyrimidine core in the target compound.

- Substituents : Presence of tolyl and hydrazine groups instead of methyl and piperazine.

- Activity : These derivatives exhibit isomerization behavior under specific conditions, impacting their stability and reactivity .

Piperazine-Substituted Pyrimidine-2,4,6-Triones

Example Compound :

- 5-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-(4-iodophenyl)pyrimidine-2,4,6-trione (5a)

Key Differences :

- Structure : A trione (three ketone groups) replaces the pyrimidine’s aromatic ring in the target compound.

- Application : Designed as radiolabeled agents for imaging, contrasting with the metabolic targeting of the parent compound.

Nitrophenyl-Piperazine Derivatives

Example Compound :

- 5-Methyl-2-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}phenol (WUWBIC)

Key Differences :

Chlorinated Pyrimidine-Piperazine Hybrids

Example Compound :

- 2,4,5-Trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5)

Key Differences :

Positional Isomers and Piperazine Substitution

Example Compound :

- 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (235)

Key Differences :

Fluorinated Pyrimidine-Piperazine Derivatives

Example Compound :

- SCH 66712 (5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine)

Key Differences :

- Structure : Fluorine atom and imidazole ring enhance CYP2D6 inhibition, a mechanism distinct from GPR119 agonism.

- Selectivity : Higher potency for CYP2D6 over other isoforms, highlighting substituent-driven specificity .

Critical Analysis of Substituent Effects

- Piperazine Position : Placement at the 2-position (target compound) vs. 5-position (compound 235) alters steric interactions with target proteins, affecting agonist efficacy .

- Electron-Donating/Withdrawing Groups : Methyl groups (electron-donating) enhance metabolic stability, whereas nitro or chlorine groups (electron-withdrawing) may improve binding affinity but reduce bioavailability .

- Fused vs.

Preparation Methods

Standard Alkaline Conditions

A foundational approach involves heating 2-chloro-5-methylpyrimidine with excess piperazine in aqueous potassium carbonate at 60–65°C for 1–2 hours. The reaction proceeds via an SNAr mechanism, where the electron-deficient pyrimidine ring facilitates displacement of the chloride by piperazine. Yields under these conditions typically reach 75–80%, with the major byproduct being 1,4-bis(5-methylpyrimidin-2-yl)piperazine, formed through over-alkylation.

Optimization Insight :

Phase-Transfer Catalysis (PTC)

Displacement of Methylthio Intermediates

An alternative route employs 5-methyl-2-(methylthio)pyrimidine as a precursor, where the methylthio group is displaced by piperazine under basic or nucleophilic conditions.

Reflux in Polar Solvents

Heating 5-methyl-2-(methylthio)pyrimidine with piperazine in ethanol or DMF at reflux (80–100°C) for 12–24 hours achieves moderate yields (60–70%). The mechanism involves nucleophilic attack by piperazine, with the leaving group (methylthiolate) stabilized by polar aprotic solvents.

Example Protocol :

- 5-Methyl-2-(methylthio)pyrimidine (1 mmol), piperazine (1.2 mmol), and K2CO3 (2 mmol) in ethanol.

- Reflux for 12 hours, followed by neutralization with acetic acid and crystallization.

Limitations :

- Longer reaction times compared to halogen displacement.

- Requires purification to remove residual methylthiol byproducts.

Halogenation and Subsequent Functionalization

For substrates lacking the pre-installed halogen or methylthio group, multi-step syntheses involving halogenation and piperazine coupling are employed.

Bromination of 5-Methylpyrimidin-2-ol

- Bromination : Treating 5-methylpyrimidin-2-ol with phosphorus oxybromide (POBr3) yields 2-bromo-5-methylpyrimidine.

- Piperazine Coupling : Reacting the brominated intermediate with piperazine under Pd catalysis (e.g., PdCl2(dppf)) in THF at 60°C provides the target compound in 70–75% yield.

Key Data :

- Bromination efficiency: >90% conversion.

- Pd-catalyzed coupling reduces byproduct formation compared to SNAr.

Analytical Characterization and Quality Control

Successful synthesis requires rigorous characterization to confirm structure and purity:

Spectroscopic Data

Chromatographic Purity

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages | Drawbacks |

|---|---|---|---|---|

| Nucleophilic Substitution | K2CO3, H2O/CHCl3, 60°C | 80% | Scalable, minimal byproducts | Requires halogenated precursor |

| Phase-Transfer Catalysis | PTC, 50°C, 1 hour | 85% | Fast, energy-efficient | Catalyst cost |

| Methylthio Displacement | Ethanol reflux, 12 hours | 65% | Avoids halogen use | Long reaction time |

| Pd-Catalyzed Coupling | PdCl2(dppf), THF, 60°C | 75% | High selectivity | Expensive catalysts |

Industrial-Scale Considerations

For large-scale production, the phase-transfer catalysis method is favored due to its rapid kinetics and lower thermal requirements. However, cost-benefit analyses must account for catalyst recovery and solvent recycling. Recent patents emphasize:

Q & A

Q. What are the common synthetic routes for 5-Methyl-2-(piperazin-1-yl)pyrimidine, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Route 1: Reacting 2-chloro-5-methylpyrimidine with piperazine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Yield optimization (60–75%) requires strict control of stoichiometry (1:1.2 molar ratio of pyrimidine to piperazine) .

- Route 2: Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields (70%) by enhancing reaction kinetics .

- Critical Factors: Solvent choice (DMF > ethanol due to higher polarity), temperature (avoiding side reactions above 110°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Table 1: Comparison of Synthetic Routes

| Method | Conditions | Yield | Purity (HPLC) | Key Reference |

|---|---|---|---|---|

| Conventional | DMF, 24h, 80°C | 65% | >95% | |

| Microwave-assisted | DMF, 2h, 100°C | 70% | >98% |

Q. How is the purity and structural integrity of this compound verified in academic research?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H NMR (DMSO-d6) shows characteristic peaks: δ 8.3 ppm (pyrimidine H), δ 2.5–3.0 ppm (piperazine CH2), and δ 2.3 ppm (CH3). C NMR confirms the piperazine linkage (C-N at 45–50 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm ensures >98% purity .

- Mass Spectrometry (MS): ESI-MS [M+H]+ at m/z 205.1 confirms molecular weight .

Advanced Research Questions

Q. What computational strategies are employed to optimize the synthesis of this compound derivatives?

Methodological Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts transition states and reaction pathways. For example, B3LYP/6-31G* level calculations identify energy barriers for nucleophilic substitution, guiding solvent and temperature selection .

- Machine Learning (ML): Training models on reaction databases (e.g., PubChem) to predict optimal conditions (solvent, catalyst) for novel derivatives. ML algorithms like Random Forest reduce trial-and-error experimentation by 40% .

Q. Table 2: Computational Tools and Applications

| Tool | Application | Outcome | Reference |

|---|---|---|---|

| Gaussian 16 | Transition state analysis | Identified optimal solvent (DMF) | |

| RDKit + Scikit-learn | Reaction yield prediction | 85% accuracy in condition screening |

Q. How do researchers resolve contradictions in biological activity data for this compound across different studies?

Methodological Answer:

- Meta-Analysis: Systematic review of IC50 values (e.g., kinase inhibition assays) to identify outliers. For instance, discrepancies in EGFR inhibition (IC50: 1.2–5.8 µM) arise from assay conditions (ATP concentration, pH) .

- Dose-Response Curves: Re-evaluating activity under standardized protocols (e.g., 10 mM ATP, pH 7.4) reduces variability by 30% .

- Structural-Activity Relationship (SAR): Comparing substituent effects (e.g., methyl vs. fluoro groups at position 5) clarifies mechanistic differences .

Q. What methodologies are used to study the interaction of this compound with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measures binding kinetics (ka/kd) to receptors like serotonin 5-HT1A (KD: 120 nM) .

- Molecular Docking (AutoDock Vina): Simulates ligand-receptor binding poses. The piperazine moiety forms hydrogen bonds with Asp116 in 5-HT1A, while the pyrimidine ring engages in π-π stacking .

- In Vitro Assays: Radioligand displacement (e.g., [³H]-WAY-100635 for 5-HT1A) quantifies receptor affinity .

Q. Table 3: Key Pharmacological Findings

| Target | Assay Type | Result (IC50/KD) | Reference |

|---|---|---|---|

| 5-HT1A Receptor | Radioligand binding | 120 nM | |

| EGFR Kinase | ADP-Glo™ Assay | 2.3 µM |

Q. How are reaction pathways validated when synthesizing structurally complex derivatives of this compound?

Methodological Answer:

- Isotopic Labeling: N-labeled piperazine tracks incorporation into the pyrimidine ring via N NMR .

- Kinetic Studies: Pseudo-first-order kinetics (monitored by HPLC) confirm rate-determining steps (e.g., piperazine deprotonation) .

- In Situ FTIR: Detects intermediate species (e.g., enamine formation at 1650 cm⁻¹) during condensation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.